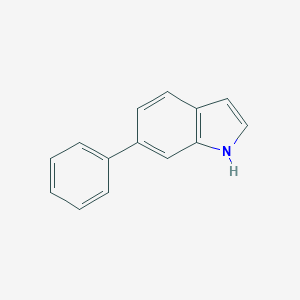

6-Phenyl-1H-Indol

Übersicht

Beschreibung

6-Phenyl-1H-indole is a heterocyclic aromatic organic compound that features an indole core with a phenyl group attached at the sixth position. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, to yield the indole derivative.

Larock Indole Synthesis: This method utilizes palladium-catalyzed cyclization of ortho-iodoanilines with internal alkynes to form indoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the coupling of aniline derivatives with aryl halides to form indoles.

Industrial Production Methods:

- Industrial synthesis often employs scalable methods such as the Larock indole synthesis due to its efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Types of Reactions:

Electrophilic Substitution: Indoles readily undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Oxidation: Indoles can be oxidized to form various products, such as indole-3-carboxylic acid.

Reduction: Reduction of indoles can yield indolines, which are partially hydrogenated indole derivatives.

Common Reagents and Conditions:

Nitration: Nitric acid in the presence of sulfuric acid is commonly used for nitration reactions.

Halogenation: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products:

Nitration: Yields nitroindoles.

Halogenation: Yields halogenated indoles.

Oxidation: Yields carboxylic acids or other oxidized derivatives.

Chemistry:

- Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .

Biology:

- Indole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine:

- Indole-based compounds are used in the development of drugs for treating various diseases, such as cancer, HIV, and inflammatory disorders .

Industry:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

6-Phenyl-1H-indole and its derivatives have been extensively studied for their anticancer properties. Numerous studies have demonstrated their efficacy against various cancer cell lines:

- Mechanism of Action : The compound often acts by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential. For instance, derivatives such as (E)-2-(methylsulfonyl)-3-(2-phenyl-1H-indol-3-yl)acrylonitrile showed significant pro-apoptotic effects in cancer models .

-

Case Studies :

- A study by Zhuang et al. synthesized a series of 2,4-disubstituted furo[3,2-b]indole derivatives, identifying one compound with promising anticancer activity against HCT-116 cell lines .

- Another investigation highlighted the synthesis of indole-based analogs that exhibited potent cytotoxicity against various human cancer cell lines, including A549 and MCF7 .

Antimicrobial Properties

The antimicrobial potential of 6-phenyl-1H-indole has also garnered attention:

- Antibacterial Activity : Research indicates that certain derivatives inhibit bacterial topoisomerase IV and DNA gyrase, effectively combating drug-resistant strains such as MRSA and VRE .

- Antifungal Activity : Compounds derived from 6-phenyl-1H-indole have shown effectiveness against fungal pathogens like Candida albicans and Aspergillus fumigatus, primarily through inhibition of ergosterol biosynthesis .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases, and compounds based on 6-phenyl-1H-indole have shown potential in mitigating inflammatory responses:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of 6-phenyl-1H-indole derivatives:

- Cytoprotection : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 6-phenyl-1H-indole derivatives is crucial for enhancing their biological activities:

- Synthetic Methods : Various synthetic routes have been developed to optimize yields and biological activity, including Fischer indole synthesis and multi-component reactions .

- Structure-Activity Relationship : Understanding how structural modifications influence biological activity is vital for developing more effective compounds. Research has shown that specific substitutions on the indole ring can significantly enhance anticancer potency and selectivity .

Data Table: Biological Activities of 6-Phenyl-1H-Indole Derivatives

Wirkmechanismus

Target of Action

6-Phenyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways . .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a variety of molecular and cellular changes.

Vergleich Mit ähnlichen Verbindungen

Indole: The parent compound of 6-phenyl-1H-indole, which lacks the phenyl group at the sixth position.

2-Phenylindole: Similar structure but with the phenyl group at the second position.

3-Phenylindole: Similar structure but with the phenyl group at the third position.

Uniqueness:

Biologische Aktivität

6-Phenyl-1H-indole is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

6-Phenyl-1H-indole belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis of 6-phenyl-1H-indole can be achieved through various methods, including cyclization reactions involving phenylhydrazine and appropriate carbonyl compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-phenyl-1H-indole derivatives. For instance, one study synthesized a series of indole-based compounds and evaluated their effects on cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The lead compound demonstrated significant antiproliferative activity with an IC50 value in the low nanomolar range, indicating strong potential for further development as an anticancer agent .

Table 1: Antiproliferative Activity of 6-Phenyl-1H-Indole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 24 | A-549 | 81.0 |

| Compound 30 | MCF-7 | 314 |

| Reference Drug 8 | A-549 | 100 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

2. Antimicrobial Activity

The antimicrobial properties of 6-phenyl-1H-indole have also been explored. A study investigated its efficacy against Mycobacterium tuberculosis (Mtb) and found that certain derivatives exhibited significant inhibitory activity, with minimum inhibitory concentrations (MIC) as low as 18.2 µM. These compounds showed promise against multidrug-resistant strains without cross-resistance with first-line drugs .

Table 2: Antimycobacterial Activity of 6-Phenyl-1H-Indole Derivatives

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound 3h | 18.2 | Strong Inhibitor |

| Compound 3f | 84.3 | Moderate Inhibitor |

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 6-phenyl-1H-indole exhibits anti-inflammatory effects. Research has shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Case Study: Indole Derivatives in Cancer Therapy

A recent investigation into indole derivatives focused on their role as modulators of monocarboxylate transporters (MCTs), which are crucial in cancer metabolism. The study revealed that specific indole compounds could inhibit MCT1, leading to reduced glucose uptake in cancer cells and subsequent cell death. This mechanism highlights the potential for using indole derivatives as targeted cancer therapies .

Case Study: Antitubercular Efficacy

Another significant study assessed the antitubercular activity of various indole derivatives against Mtb. The findings indicated that several compounds not only inhibited bacterial growth but also displayed low toxicity in mammalian cell lines, making them suitable candidates for further development as antitubercular agents .

Eigenschaften

IUPAC Name |

6-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBMAQSZVYTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.